molecular formula C11H12N2O4 B2955466 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid CAS No. 696649-49-7

3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B2955466
CAS No.: 696649-49-7
M. Wt: 236.227
InChI Key: PSJDQVPABGAQTK-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethoxy-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a carboxylic acid group at position 2, methoxy groups at positions 5 and 6, and an amino group at position 2.

Its methoxy substituents at positions 5 and 6 contribute to electronic and steric effects, influencing solubility and reactivity .

Properties

IUPAC Name

3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-7-3-5-6(4-8(7)17-2)13-10(9(5)12)11(14)15/h3-4,13H,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJDQVPABGAQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 5,6-dimethoxyindole.

    Carboxylation: The carboxylic acid group at the 2-position is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Scientific Research Applications of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid

This compound is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound has several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique substitution pattern, including amino, methoxy, and carboxylic acid groups, gives it distinct chemical and biological properties, making it a versatile compound for various applications.

Chemical Applications

This compound is used as a building block for synthesizing more complex molecules in chemistry. The synthesis of this compound typically starts with 5,6-dimethoxyindole. A carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide or carboxylating agents. Industrial production methods may optimize these synthetic routes to achieve high yield and purity, employing catalysts and specific reaction conditions to enhance synthesis efficiency.

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form corresponding oxides, while reduction reactions can convert it into different reduced forms. Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride and sodium borohydride are used. Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions for substitution reactions.

Biological and Medicinal Applications

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also investigated for potential therapeutic applications in treating various diseases. The compound's mechanism of action involves interaction with specific molecular targets and pathways, potentially binding to receptors or enzymes and modulating their activity, leading to various biological effects. Derivatives of this compound can inhibit HIV-1 integrase, a crucial enzyme for viral replication. Modifications to the indole core have improved integrase inhibitory effects, with some derivatives exhibiting IC50 values as low as 0.13 μM.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Immunomodulatory Effects

This compound has been reported to modulate T helper cell responses (Th1/Th2), influencing cytokine production such as IL-4. This suggests potential applications in treating allergic and autoimmune conditions.

Industrial Applications

This compound is utilized in developing pharmaceuticals and other chemical products.

Biological ActivityTarget/PathwayIC50 Value (μM)
HIV-1 Integrase InhibitionIntegrase0.13
Antimicrobial ActivityVarious pathogensVaries
COX-2 InhibitionCOX-2 enzyme0.04

Antiviral Properties

A study focusing on the antiviral properties of derivatives of this compound demonstrated that structural optimizations significantly enhanced their efficacy against HIV-1 integrase. Introducing hydrophobic groups at specific positions on the indole core improved binding affinity and inhibitory activity.

Immunomodulation

Another investigation explored the compound's ability to modulate T helper cell responses. It was found to inhibit IL-4 production, suggesting a potential role in managing allergic responses and autoimmune diseases by balancing Th1 and Th2 cell activity.

Research Findings

Recent studies have consistently highlighted the potential of this compound in drug development:

  • Synthesis and Optimization : Various synthetic routes have been developed to create more potent derivatives, focusing on enhancing solubility and binding affinity to target proteins.
  • Structure–Activity Relationship (SAR) : Research emphasizes the importance of specific substitutions on the indole ring for improving biological activity. For example, halogenated groups at certain positions have been shown to enhance integrase inhibition significantly.
  • Therapeutic Applications : The compound’s diverse biological activities suggest its potential use in treating viral infections, inflammatory diseases, and possibly cancer due to its ability to induce apoptosis in certain cell lines.

Mechanism of Action

The mechanism of action of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid and related indole derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference ID
This compound 3-NH2, 5-OCH3, 6-OCH3, 2-COOH Amino, methoxy, carboxylic acid Potential pharmacophore for receptor binding
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (3c) 1-CH3, 5-OCH3, 6-OCH3, 2-COOH Methyl, methoxy, carboxylic acid HO-1 inhibitor; mp 210°C, IR: 1683 cm⁻¹ (C=O)
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate 5-OCH3, 6-OCH3, 2-COOCH3 Methoxy, ester Studied via DFT for vibrational spectra; HOMO-LUMO gap: 4.2 eV
5,6-Dihydroxy-1H-indole-2-carboxylic acid 5-OH, 6-OH, 2-COOH Hydroxy, carboxylic acid Melanin precursor; oxidative instability
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH3, 2-COOH Chloro, methyl, carboxylic acid Industrial R&D applications; CAS 16381-48-9

Physicochemical Properties

  • Melting Points: 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (3c): 210°C 1-Benzyl-5,6-dimethoxy-1H-indole-2-carboxylic acid (7c): 188°C Methyl ester analogs (e.g., methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate): Lower melting points due to reduced polarity .
  • Spectroscopic Features :

    • IR : Carboxylic acid derivatives show strong C=O stretches (~1680–1700 cm⁻¹). Methoxy groups exhibit symmetric/asymmetric C-O-C stretches (~1200–1250 cm⁻¹) .
    • ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; aromatic protons in 5,6-dimethoxy-substituted indoles appear as singlets due to symmetry .

Biological Activity

3-Amino-5,6-dimethoxy-1H-indole-2-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article will explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indole ring with amino and methoxy substituents, which contribute to its reactivity and biological properties. The specific substitution pattern enhances its solubility and interaction with biological macromolecules.

The biological activity of this compound primarily involves:

  • Antiviral Activity : Research indicates that derivatives of this compound can inhibit HIV-1 integrase, a crucial enzyme for viral replication. For instance, modifications to the indole core significantly improved integrase inhibitory effects, with some derivatives exhibiting IC50 values as low as 0.13 μM .
  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It has been suggested that the mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Immunomodulatory Effects : The compound has been reported to modulate T helper cell responses (Th1/Th2), influencing cytokine production such as IL-4. This suggests potential applications in treating allergic and autoimmune conditions .

Biological Activity Data

Below is a summary table highlighting the biological activities and their corresponding IC50 values:

Biological ActivityTarget/PathwayIC50 Value (μM)
HIV-1 Integrase InhibitionIntegrase0.13
Antimicrobial ActivityVarious pathogensVaries
COX-2 InhibitionCOX-2 enzyme0.04

Case Studies

Case Study 1: Antiviral Properties
A study focusing on the antiviral properties of derivatives of this compound demonstrated that structural optimizations significantly enhanced their efficacy against HIV-1 integrase. The introduction of hydrophobic groups at specific positions on the indole core improved binding affinity and inhibitory activity .

Case Study 2: Immunomodulation
In another investigation, the compound's ability to modulate T helper cell responses was explored. It was found to inhibit IL-4 production, suggesting a potential role in managing allergic responses and autoimmune diseases by balancing Th1 and Th2 cell activity .

Research Findings

Recent studies have consistently highlighted the potential of this compound in drug development:

  • Synthesis and Optimization : Various synthetic routes have been developed to create more potent derivatives, focusing on enhancing solubility and binding affinity to target proteins.
  • Structure–Activity Relationship (SAR) : Research emphasizes the importance of specific substitutions on the indole ring for improving biological activity. For example, halogenated groups at certain positions have been shown to enhance integrase inhibition significantly .
  • Therapeutic Applications : The compound’s diverse biological activities suggest its potential use in treating viral infections, inflammatory diseases, and possibly cancer due to its ability to induce apoptosis in certain cell lines .

Q & A

Q. What are the established synthetic routes for 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid?

The compound is synthesized via Knoevenagel condensation , where 5,6-dimethoxy-1H-indole-2-carboxylic acid reacts with rhodanine-3-carboxylic acid in acetic acid with sodium acetate as a catalyst. Reflux conditions (3–5 hours) are critical for achieving optimal yields . Alternatively, one-pot multicomponent reactions involving thioureas, chloroacetic acid, and 3-formyl-indole precursors under similar acidic conditions offer efficient pathways .

Q. How is structural confirmation performed for synthesized batches of this compound?

Structural integrity is validated using:

  • ¹H NMR spectroscopy : Characteristic peaks include aromatic protons (δ 6.99–7.20 ppm), methoxy groups (δ ~3.79 ppm), and NH/COOH signals (δ 10.73–12.25 ppm) .
  • Elemental analysis : Confirms stoichiometry (e.g., C, 49.53%; H, 3.69%; N, 6.42%) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₆N₂O₇S₂ = 436.04 g/mol) .

Q. What solvents and reaction conditions are optimal for its derivatization?

Polar aprotic solvents (e.g., DMF, acetic acid) are preferred for solubility. Derivatives like methyl esters are synthesized via esterification under acidic or basic conditions (e.g., methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, CAS 380578-54-1) . Reflux temperatures (100–120°C) and catalytic bases (e.g., sodium acetate) enhance reaction efficiency .

Q. What safety precautions are critical during handling?

  • Explosivity risk : Avoid open flames or high temperatures during synthesis .
  • Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in dry, airtight containers at ≤25°C to prevent decomposition .

Q. How is purity assessed for this compound?

Purity is determined via:

  • High-performance liquid chromatography (HPLC) : Retention time matching reference standards.
  • Melting point analysis : Sharp melting points (e.g., 228–230°C for derivatives) confirm crystallinity .

Advanced Research Questions

Q. What mechanistic insights explain the Knoevenagel condensation in its synthesis?

The reaction proceeds through a nucleophilic attack of the indole’s formyl group on the rhodanine’s active methylene, followed by dehydration to form a conjugated enone system. Sodium acetate acts as a base to deprotonate intermediates, while acetic acid stabilizes charged species . Kinetic studies suggest reaction completion within 5 hours under reflux .

Q. How can one resolve contradictions in bioactivity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. halogen groups) on biological targets. For example, 5,6-dimethoxy substitution enhances antibacterial activity compared to unsubstituted indoles .
  • Pharmacophore modeling : Align 3D structural features (e.g., carboxylic acid and methoxy groups) with target binding pockets to rationalize activity discrepancies .

Q. What strategies improve yield in one-pot multicomponent reactions?

  • Sequential reagent addition : Introduce thioureas before chloroacetic acid to minimize side reactions.
  • Catalyst optimization : BF₃·Et₂O (used in analogous Pechmann reactions) may accelerate cyclization steps .
  • Solvent tuning : Acetic acid enhances protonation of intermediates, while DMF improves solubility of hydrophobic precursors .

Q. How do computational methods aid in designing derivatives with enhanced bioactivity?

  • Docking simulations : Predict interactions with enzymes (e.g., tyrosine kinase inhibitors) by modeling hydrogen bonds between the carboxylic acid group and active-site residues .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) of substituents with antimicrobial efficacy .

Q. What analytical challenges arise in characterizing degradation products?

  • LC-MS/MS : Identifies hydrolyzed products (e.g., loss of methoxy groups or decarboxylation).
  • X-ray crystallography : Resolves structural changes in aged samples, though crystal instability may require cryogenic conditions .

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